molecular formula C20H20N4O2 B607694 6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide CAS No. 2009273-60-1

6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide

Cat. No. B607694
CAS RN: 2009273-60-1
M. Wt: 348.41
InChI Key: UCYSSYGGXOFJKK-UHFFFAOYSA-N
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Description

Novel selective USP7 inhibitor, inducing tumour cell death, enhancing cytotoxicity with chemotherapeutic agents and targeted compounds, including PIM kinase inhibitors
GNE-6776 is a novel selective USP7 inhibitor, inducing tumor cell death. GNE-6776 enhances cytotoxicity with chemotherapeutic agents and targeted compounds, including PIM kinase inhibitors.

Scientific Research Applications

Synthesis and Characterization

  • The compound was synthesized via a three-component reaction, characterized using FT-IR, NMR, X-ray diffraction, and computational chemistry methods. This detailed analysis aids in understanding its molecular structure and properties (Jayarajan et al., 2019).

Non-linear Optical (NLO) Properties

  • The compound has been investigated for its non-linear optical properties. Such studies are crucial for applications in photonics and telecommunications (Jayarajan et al., 2019).

Molecular Docking and Potential Anticancer Activity

  • Molecular docking analyses have suggested that the compound could interact with the colchicine binding site of tubulin. This indicates a potential for inhibiting tubulin polymerization, which is a promising avenue for anticancer therapy (Jayarajan et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide' involves the synthesis of the bipyridine core followed by the addition of the amine, ethyl, and hydroxyphenyl groups. The carboxamide group is then added through a coupling reaction.", "Starting Materials": [ "2-acetylpyridine", "methylamine", "ethyl bromide", "4-hydroxybenzaldehyde", "sodium borohydride", "acetic acid", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "diethyl ether", "water", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Condensation of 2-acetylpyridine with methylamine to form 2-methylamino-3-pyridone", "Alkylation of 2-methylamino-3-pyridone with ethyl bromide to form 4-ethyl-2-methylamino-3-pyridone", "Reduction of 4-ethyl-2-methylamino-3-pyridone with sodium borohydride to form 4-ethyl-2-methylamino-3-pyridinol", "Condensation of 4-ethyl-2-methylamino-3-pyridinol with 4-hydroxybenzaldehyde in acetic acid to form 6-(4-hydroxyphenyl)-4-ethyl-2-methylamino-3-pyridinol", "Acetylation of 6-(4-hydroxyphenyl)-4-ethyl-2-methylamino-3-pyridinol with acetic anhydride and triethylamine to form 6-(4-acetoxyphenyl)-4-ethyl-2-methylamino-3-pyridinol", "Coupling of 6-(4-acetoxyphenyl)-4-ethyl-2-methylamino-3-pyridinol with N-methyl-3,3'-bipyridine-6-carboxamide in N,N-dimethylformamide using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide as coupling agents to form '6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide", "Purification of the compound through precipitation with diethyl ether and recrystallization from ethanol" ] }

CAS RN

2009273-60-1

Product Name

6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide

Molecular Formula

C20H20N4O2

Molecular Weight

348.41

IUPAC Name

5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26)

InChI Key

UCYSSYGGXOFJKK-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GNE-6776;  GNE 6776;  GNE6776

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of 6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide and how does this interaction provide insights for researchers?

A1: The research paper focuses on the interaction of 6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide with USP7. [] While the abstract doesn't detail the downstream effects, studying the complex structure can provide crucial information for researchers.

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